
1,3-Difluoro-6-Methyl-5-Hepten-2-One
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Overview
Description
1,3-Difluoro-6-Methyl-5-Hepten-2-One is an organic compound with the molecular formula C8H12F2O. It is a key intermediate in the synthesis of various fluorinated terpenes, which are important in the field of organic chemistry due to their unique properties and applications .
Preparation Methods
The synthesis of 1,3-Difluoro-6-Methyl-5-Hepten-2-One involves a multi-step process. One of the primary methods includes the reaction of acetyltrimethylsilane and trifluoromethyltrimethylsilane to form 1,1-difluoro-2-trimethylsilyloxypropene. This intermediate then reacts in situ with prenyl benzoate under the catalysis of trimethylsilyl trifluoromethanesulfonate to yield this compound .
Chemical Reactions Analysis
1,3-Difluoro-6-Methyl-5-Hepten-2-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions: Reagents such as vinylmagnesium bromide and lithium enolate of ethyl diethylphosphonoacetate are commonly used.
Major Products: Products include 4,4-difluorolinalool and 4,4-difluorogeraniol, which are significant in the synthesis of fluorinated terpenes.
Scientific Research Applications
1,3-Difluoro-6-Methyl-5-Hepten-2-One is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of fluorinated terpenes, which are valuable in organic synthesis due to their stability and reactivity.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Fluorinated compounds are often explored for their pharmaceutical properties, including potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-6-Methyl-5-Hepten-2-One involves its reactivity towards nucleophiles and electrophiles. The presence of fluorine atoms enhances its electrophilic character, making it susceptible to nucleophilic attacks. This property is exploited in various synthetic pathways to produce desired fluorinated products .
Comparison with Similar Compounds
1,3-Difluoro-6-Methyl-5-Hepten-2-One can be compared with similar compounds such as:
6-Methylhept-5-en-2-one: This compound lacks the fluorine atoms, making it less reactive in certain synthetic applications.
4,4-Difluorolinalool: A derivative of this compound, used in the synthesis of fluorinated terpenes.
4,4-Difluorogeraniol: Another derivative, known for its stereoselective synthesis and applications in organic chemistry.
This compound stands out due to its unique fluorinated structure, which imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1960-99-2 |
---|---|
Molecular Formula |
C8H12F2O |
Molecular Weight |
162.18 |
IUPAC Name |
1,3-difluoro-6-methylhept-5-en-2-one |
InChI |
InChI=1S/C8H12F2O/c1-6(2)3-4-7(10)8(11)5-9/h3,7H,4-5H2,1-2H3 |
InChI Key |
STWISHIYFPLHDH-UHFFFAOYSA-N |
SMILES |
CC(=CCC(C(=O)CF)F)C |
Synonyms |
5-Hepten-2-one, 1,3-difluoro-6-methyl- |
Origin of Product |
United States |
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